派瑞他尼-d4(主要)

描述

Piretanide is a loop diuretic used to manage essential arterial hypertension and edema of cardiac, hepatic, and renal origin . It is a biochemical used for proteomics research .

Synthesis Analysis

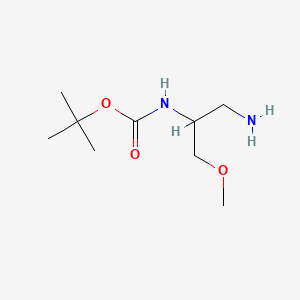

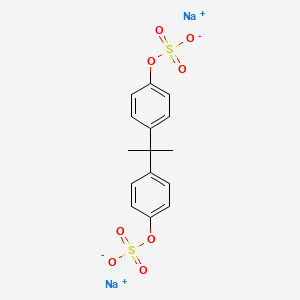

Piretanide-d4 (Major) is a biochemical used for proteomics research . The molecular formula is C17H14D4N2O5S, and the molecular weight is 366.42 .Molecular Structure Analysis

The molecular formula of Piretanide is C17H18N2O5S . It has a molar mass of 362.40 g/mol . The structure of Piretanide contains a total of 45 bonds, including 27 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 ether (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

Piretanide has a molecular weight of 362.40 g/mol . The molecular formula is C17H18N2O5S . It is used in proteomics research .科学研究应用

1. 改良释放药物载体系统

派瑞他尼是一种有效的袢利尿剂,已被用于设计改良释放药物载体。Uekama 等人 (1990) 为派瑞他尼开发了一种双层片剂,采用亲水性 β-环糊精衍生物和纤维素衍生物。该制剂实现了派瑞他尼的缓慢、与 pH 值无关的释放,提高了其在酸性介质中的溶解度,并在 8 小时内提供了受控释放 (Uekama 等,1990).

2. 提高溶出速率

层状双氢氧化物 (LDH) 作为药物输送的无机载体,已被用于提高派瑞他尼的溶出速率。Guagliano 等人 (2020) 证明派瑞他尼-Mg3Al-LDH 和 Zn3Al-LDH 化合物显着提高了派瑞他尼的溶出速率,可能减少胃部刺激并利用 LDH 的抗酸特性 (Guagliano 等,2020).

3. 肾小管分泌和电解质重吸收

Odlind 等人 (1983) 研究了派瑞他尼对肾小管分泌和电解质重吸收的影响。他们的研究强调了小管分泌对派瑞他尼利尿反应的重要性,以及它对亨利氏袢中液体吸收和肾小球肾小管反馈控制的抑制作用 (Odlind 等,1983).

4. 高亲和力派瑞他尼受体

Giesen-Crouse 等人 (1985) 对肾髓细胞中的高亲和力派瑞他尼受体进行了表征。这项使用氚标记的派瑞他尼作为配体的研究揭示了派瑞他尼存在高亲和力和低亲和力受体,它们特异于肾组织,在肝脏或脾脏膜中未发现 (Giesen-Crouse 等,1985).

5. 药物和尿液中的电化学检测

Barroso 等人 (1995) 开发了伏安法测定药物制剂和尿液中的派瑞他尼。他们的研究探索了派瑞他尼的氧化及其检测限,并成功地将该方法应用于分析不同样品中的派瑞他尼 (Barroso 等,1995).

作用机制

Target of Action

Piretanide-d4 (Major) primarily targets the Solute carrier family 12 member 1 (SLC12A1) . This protein is a key component of the kidney’s nephron where it plays a crucial role in regulating the balance of water and electrolytes in the body.

Mode of Action

Piretanide-d4 (Major) acts as an inhibitor of the SLC12A1 . By inhibiting this protein, Piretanide-d4 (Major) disrupts the reabsorption of sodium and chloride ions in the thick ascending limb of the loop of Henle in the kidneys . This leads to an increase in the excretion of these ions, along with water, thereby producing a diuretic effect.

Biochemical Pathways

The inhibition of SLC12A1 affects the electrolyte reabsorption pathway in the kidneys . This disruption leads to increased excretion of sodium, chloride, and water in the urine. The downstream effects include a reduction in the volume of circulating blood, which can help in conditions like hypertension and edema of cardiac, hepatic, and renal origin .

Pharmacokinetics

Studies on piretanide, a similar compound, suggest that after administration of a high oral dose, the kinetics behave according to an open 2-compartment model . The elimination constant in the first phase (α) ranged from 0.385 to 0.756 h−1 and in the second phase (β) from 0.079 to 0.274 h−1 . These properties may impact the bioavailability and effectiveness of Piretanide-d4 (Major).

Result of Action

The primary result of Piretanide-d4 (Major)'s action is a diuretic effect . By inhibiting the SLC12A1 protein, it increases the excretion of water and electrolytes in the urine. This can help reduce fluid overload in conditions like hypertension and edema .

生化分析

Biochemical Properties

It is known that Piretanide, the parent compound, interacts with the solute carrier family 12 member 1 (SLC12A1), inhibiting its function . The specific enzymes, proteins, and other biomolecules that Piretanide-d4 (Major) interacts with are yet to be identified.

Cellular Effects

Piretanide, the parent compound, is known to have effects on various types of cells, particularly those involved in fluid balance and blood pressure regulation

Molecular Mechanism

It is likely to share some similarities with Piretanide, which acts as a potent loop diuretic

属性

IUPAC Name |

4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWTUDSLQGTOA-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(N1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858322 | |

| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246816-90-9 | |

| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[(6S)-2-Amino-4-oxo-1,4,4a,5,6,7-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid](/img/no-structure.png)

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)

![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)